Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester
Description
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester (CAS: 144072-29-7), is a carbamate derivative characterized by a butyl ester group and a para-hydroxymethylphenyl substituent. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. Carbamates are widely utilized in medicinal and agrochemical industries due to their stability and bioactivity. This compound serves as an intermediate in organic synthesis, particularly in protecting-group strategies and enzyme substrate design.
Properties
CAS No. |
918311-72-5 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
butyl N-[4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-3-8-16-12(15)13-11-6-4-10(9-14)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,13,15) |
InChI Key |
WERHGBDDFUCAGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Hydroxymethyl Phenol
This method involves the reaction of 4-hydroxymethylphenol with butyl chloroformate in the presence of a base such as triethylamine.
Reagents :
- 4-Hydroxymethylphenol
- Butyl chloroformate
- Triethylamine (as a base)
-
- Dissolve 4-hydroxymethylphenol in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution under stirring.
- Slowly add butyl chloroformate dropwise while maintaining the temperature below room temperature.
- Stir the mixture for several hours until the reaction is complete.
- Quench the reaction with water and extract the product using an organic solvent.
Yield : Typically yields around 85-90% after purification by column chromatography.
Method 2: Using Isocyanates
An alternative method employs isocyanates to form carbamates through nucleophilic attack by hydroxymethyl phenol.
Reagents :
- Isocyanate (e.g., butyl isocyanate)
- 4-Hydroxymethylphenol
- Solvent (e.g., toluene)
-
- Combine isocyanate and hydroxymethylphenol in a solvent.
- Heat the mixture under reflux for several hours.
- Allow the mixture to cool and then precipitate the product by adding a non-solvent (e.g., hexane).
Yield : This method can yield products in excess of 90%, depending on reaction conditions.
Method 3: From Carbamate Derivatives
This method utilizes pre-existing carbamate derivatives as intermediates, which can be further modified.
Reagents :
- Pre-synthesized carbamate derivative
- Hydroxymethylation agent (e.g., paraformaldehyde)
-
- React the carbamate derivative with paraformaldehyde in a suitable solvent.
- Use a catalytic amount of acid or base to facilitate the reaction.
Yield : Yields can vary but often range from 70-85%.
The following table summarizes the three preparation methods discussed:
| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Synthesis | Butyl chloroformate, Triethylamine | 85-90 | Simple procedure, high yield | Requires careful handling of reagents |
| Using Isocyanates | Butyl isocyanate | >90 | High yield, versatile | Requires controlled conditions |
| From Carbamate Derivatives | Paraformaldehyde | 70-85 | Utilizes existing compounds | More complex synthesis steps |
Recent studies have demonstrated that compounds like carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester exhibit biological activity, making them relevant in pharmacological research, particularly for antiprotozoal and antimicrobial applications. The compound's efficacy can be influenced by its preparation method, which affects both yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-(carboxymethyl)phenyl carbamate.
Reduction: Formation of 4-(aminomethyl)phenyl carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester is a chemical compound with a molecular weight of approximately 223.27 g/mol. It features a carbamate functional group, derived from carbamic acid, with a hydroxymethyl group attached to a phenyl ring and a butyl group esterified to the carbamic acid moiety. This compound is used in synthetic organic chemistry and has potential applications in pharmaceuticals and agrochemicals.
Potential Applications
This compound has several potential applications:
- Pharmaceutical Intermediates It can be utilized in the synthesis of pharmaceutical products.
- Agrochemicals It can be utilized in the synthesis of agrochemicals products.
- Scientific Research: As a reagent in organic chemistry.
Comparisons with Similar Compounds
Several compounds share structural features with this compound:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Carbamic acid, N-phenyl-, butyl ester | Lacks hydroxymethyl group; simpler structure | |
| Carbamic acid, N-[4-methylphenyl]-, butyl ester | Methyl substitution instead of hydroxymethyl | |
| tert-Butyl (4-hydroxyphenyl)carbamate | Hydroxymethyl replaced by hydroxyl; different reactivity | |
| 4-(Hydroxymethyl)benzamide | Amide instead of carbamate; different functional properties |
These comparisons highlight the unique hydroxymethyl substitution on the phenyl ring of this compound, which may influence its reactivity and biological activity compared to similar compounds.
Carbamates in general
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry because of their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Mechanism of Action
The mechanism of action of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also modify proteins by reacting with amino acid residues, leading to changes in protein function and activity .
Comparison with Similar Compounds
Structural Variations in Ester Groups
The butyl ester group in the target compound distinguishes it from analogs with alternative ester moieties:
Key Observations :
- Butyl vs. tert-Butyl Esters: The tert-butyl group (bulky and electron-donating) enhances steric protection and stability, making it ideal for protecting amines.
- Methyl Esters : Smaller ester groups (e.g., methyl) undergo faster hydrolysis, making them less stable but more reactive in synthetic pathways.
Substituent Position and Functional Groups
The para-hydroxymethylphenyl substituent is critical for hydrogen bonding and solubility. Comparisons with positional isomers and substituted analogs include:
Key Observations :
- Positional Isomerism : The para-substituted hydroxymethyl group in the target compound allows for better hydrogen bonding compared to ortho-substituted analogs, which face steric challenges.
- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in ) enhance chemical stability but reduce aqueous solubility due to increased hydrophobicity.
Biological Activity
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester, also known as butyl 4-(hydroxymethyl)phenylcarbamate, is a compound of interest in various fields including medicinal chemistry and pharmacology. Its biological activity has been the subject of research due to its potential therapeutic applications and interactions with biological systems.
Chemical Structure and Properties
The compound features a carbamic acid moiety with a butyl ester group and a hydroxymethyl-substituted phenyl ring. This structure allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds, enhancing binding affinity to proteins and enzymes. The carbamate structure may undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.
Biological Activity Overview
Research indicates that carbamic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that carbamate compounds possess antimicrobial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibition : Compounds similar to butyl 4-(hydroxymethyl)phenylcarbamate have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission .
- Antitumor Effects : Preliminary studies have indicated potential antitumor activity, particularly in inhibiting cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigated the antitumor effects of a related carbamate compound on triple-negative breast cancer cell lines (MDA-MB-231). The compound significantly decreased cell viability by 55% at a concentration of 10 µM after three days of treatment. This suggests that derivatives of carbamic acid could be explored further for their potential in cancer therapy .
Enzyme Interaction Study
Another investigation focused on the inhibition of AChE by carbamic acid derivatives. The results indicated that these compounds could effectively inhibit enzyme activity, which is critical for developing treatments for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
